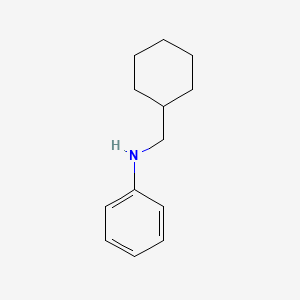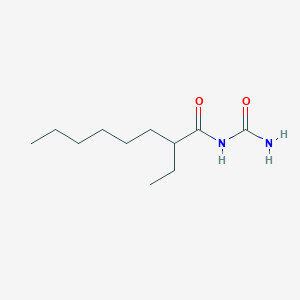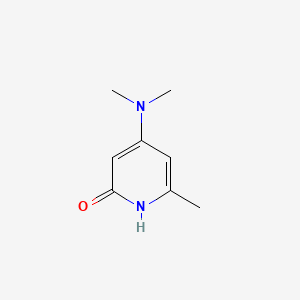
2,2,9,9-Tetramethyldecanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,9,9-Tetramethyldecanedioic acid is a dicarboxylic acid with the molecular formula C14H26O4 It is characterized by the presence of two carboxyl groups (-COOH) at the terminal positions of a decane chain, with four methyl groups attached at the 2 and 9 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,9,9-Tetramethyldecanedioic acid typically involves the alkylation of a suitable precursor, such as 1,6-dibromohexane, with isobutyric acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process may involve the use of catalysts and specific reaction temperatures to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as described above. The process is scaled up to meet commercial demands, with additional steps for purification and quality control to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
2,2,9,9-Tetramethyldecanedioic acid undergoes various chemical reactions, including:
Oxidation: The carboxyl groups can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The methyl groups can participate in substitution reactions under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) can be used for substitution reactions
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives
Aplicaciones Científicas De Investigación
2,2,9,9-Tetramethyldecanedioic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 2,2,9,9-Tetramethyldecanedioic acid involves its interaction with specific molecular targets. The carboxyl groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The methyl groups contribute to the hydrophobic character of the compound, affecting its solubility and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,9,9-Tetramethylsebacic acid
- Decanedioic acid, 2,2,9,9-tetramethyl
- 2,2,9,9-Tetramethyl-decanedioic acid
Uniqueness
2,2,9,9-Tetramethyldecanedioic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
22092-62-2 |
|---|---|
Fórmula molecular |
C14H26O4 |
Peso molecular |
258.35 g/mol |
Nombre IUPAC |
2,2,9,9-tetramethyldecanedioic acid |
InChI |
InChI=1S/C14H26O4/c1-13(2,11(15)16)9-7-5-6-8-10-14(3,4)12(17)18/h5-10H2,1-4H3,(H,15,16)(H,17,18) |
Clave InChI |
LYDQREUUWSXQDS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCCCCCC(C)(C)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-methoxyphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B12006243.png)


![N'-[(E)-(3-bromophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12006261.png)


![4-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B12006275.png)


![2-(4-Bromophenyl)-5-(2-ethoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12006293.png)
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12006295.png)



